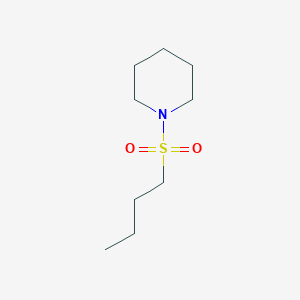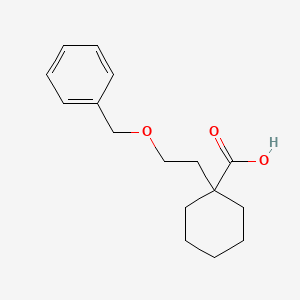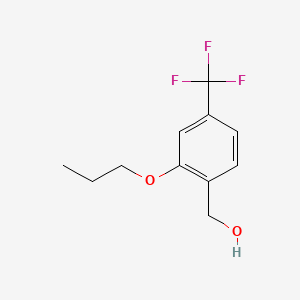
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C10H11F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a propoxy group and a methanol group. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxy-4-(trifluoromethyl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxyphenol and trifluoromethylbenzene.
Reaction Conditions:
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted phenyl derivatives
科学研究应用
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of (2-Propoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(2-Propoxyphenyl)methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(4-(Trifluoromethyl)phenyl)methanol: Lacks the propoxy group, affecting its solubility and biological activity.
(2-Propoxy-4-methylphenyl)methanol: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
(2-Propoxy-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of both the propoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the propoxy group influences its solubility and reactivity. These combined features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H13F3O2 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
[2-propoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H13F3O2/c1-2-5-16-10-6-9(11(12,13)14)4-3-8(10)7-15/h3-4,6,15H,2,5,7H2,1H3 |
InChI 键 |
SOZJNKOWHRIRCI-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


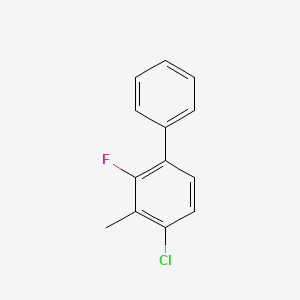
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
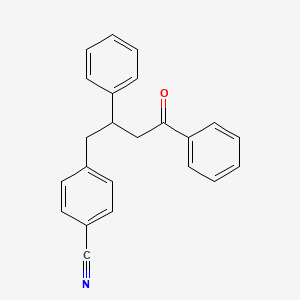
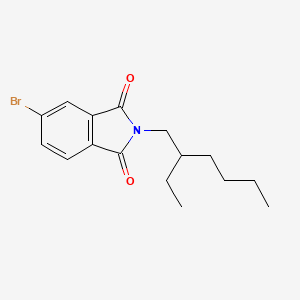
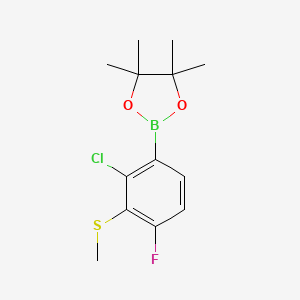
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)

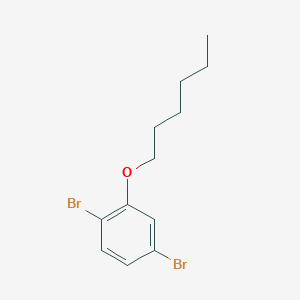

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
